5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-14-3-4-16-13(8-14)9-17(26-16)19(25)24-11-15-18(23-7-6-22-15)12-2-1-5-21-10-12/h1-10H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYRBLGALRSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the pyrazine and pyridine rings through various coupling reactions. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between the benzo[b]thiophene core and the pyrazine ring.
Nucleophilic Substitution: Fluorination of the benzo[b]thiophene core is achieved through nucleophilic substitution reactions using fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , where it demonstrates significant anti-tubercular activity. The compound's mechanism involves inhibiting the growth of this bacterium, with reported 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.
Biochemical Pathways
The interaction of 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide with Mycobacterium tuberculosis likely affects biochemical pathways related to the growth and replication of the bacteria. Although specific pathways are yet to be fully elucidated, it is hypothesized that the compound may influence cellular processes such as signaling pathways and gene expression.
Medicinal Chemistry
The compound is under investigation as a potential therapeutic agent against tuberculosis and possibly other infectious diseases. Its unique structural features allow for modifications that could enhance its efficacy and selectivity.
Biological Studies
This compound is utilized in studies aimed at understanding its interactions with various biological targets, including enzymes and receptors. These studies help elucidate the compound's pharmacological profiles and mechanisms of action.
Chemical Biology
This compound serves as a probe for studying cellular processes and pathways, contributing to the understanding of molecular interactions within biological systems. Its ability to interact with specific biomolecules makes it valuable in chemical biology research.
Material Science
Due to its electronic properties, this compound is being explored for applications in organic electronics and photovoltaics. Its structural characteristics may enable it to function effectively in electronic devices.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis:
- Preparation of the Benzo[b]thiophene Core : This step involves constructing the foundational structure.
- Introduction of Pyrazine and Pyridine Rings : Various coupling reactions, such as Suzuki-Miyaura Coupling , are employed to form carbon-carbon bonds between the benzo[b]thiophene core and the pyrazine ring.
- Fluorination : The benzo[b]thiophene core undergoes nucleophilic substitution reactions to introduce fluorine.
- Amidation : The final step involves forming the carboxamide linkage using coupling reagents like EDCI or HATU.
Industrial Production Methods
For industrial production, optimization of synthetic routes is crucial to achieve high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency.
Types of Reactions
The compound can participate in various chemical reactions:
- Oxidation : Particularly at the sulfur atom within the benzo[b]thiophene core.
- Reduction : Possible reduction of nitro groups if present.
- Substitution : The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reagents used in reactions involving this compound include:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | m-CPBA, hydrogen peroxide |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Amines, thiols, alcohols |
Mechanism of Action
The mechanism of action of 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene/Thiophene-Like Core
Nitrothiophene Carboxamides (Compound 17)
- Structure : 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide.
- Key Differences : Replaces fluorine with a nitro group at position 5 and substitutes the pyrazine with a thiazole ring.
- Activity : Exhibits narrow-spectrum antibacterial activity, likely due to the electron-withdrawing nitro group enhancing electrophilicity for target engagement .
- Synthesis : Uses Suzuki cross-coupling analogous to the target compound but starts with a nitrothiophene precursor .
Fluorophenyl Chromenone Derivatives (Example 62)
- Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Key Differences: Integrates a pyrazolo[3,4-d]pyrimidine and chromenone system instead of benzo[b]thiophene.
Pyrazine/Pyridine Hybrid Modifications
Bromo-Substituted Pyrazine Analogs (Compound 7g)
- Structure : 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine.
- Key Differences : Replaces the benzo[b]thiophene with a brominated pyrazine core.
- Synthesis : Prepared via palladium-catalyzed cross-coupling, highlighting the versatility of pyrazine intermediates in generating diverse analogs .
- Activity : Bromine may act as a leaving group for further functionalization, contrasting with the fluorine in the target compound, which is retained for stability .
Carboxamide-Linked Heterocycles
Dihydropyridine Carboxamides (AZ257 and AZ331)
- Structure: Feature 1,4-dihydropyridine cores with thioether and cyano substituents.
- Key Differences : Lack the benzo[b]thiophene scaffold but retain carboxamide linkages.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Fluorine vs. Nitro Groups : Fluorine improves metabolic stability and bioavailability compared to nitro groups, which enhance electrophilicity but may increase toxicity .
- Pyrazine vs. Thiazole : Pyrazine-containing compounds (target, 7g) exhibit greater synthetic flexibility for diversification, while thiazole derivatives (Compound 17) may offer improved antibacterial specificity .
- Heterocycle Impact: Benzo[b]thiophene and chromenone cores favor planar interactions with enzymatic targets, whereas dihydropyridines adopt non-planar conformations suited for ion channel binding .
Biological Activity
5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core , a pyrazine ring , and a pyridine moiety , contributing to its unique electronic and steric properties. The IUPAC name is 5-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide.
| Property | Value |
|---|---|
| Molecular Formula | C19H13FN4OS |
| Molecular Weight | 354.39 g/mol |
| CAS Number | 2034536-38-2 |
Antiviral Potential
Research indicates that compounds with similar structural motifs often exhibit antiviral activities. Specifically, this compound has been identified as a potent inhibitor of PB2, an essential protein in the influenza virus replication process. This suggests potential applications in antiviral drug development.
Cellular Effects
The cellular effects of this compound remain largely unexplored; however, it is hypothesized to interact with various cellular pathways. This interaction may influence cell signaling, gene expression, and metabolic processes. Studies on related compounds indicate that they can modulate enzyme activity and cellular functions, which may also apply to this compound.
The molecular mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in disease processes.
- Binding Interactions : The compound may bind to specific biomolecules, altering their function.
- Gene Expression Modulation : By influencing transcription factors or other regulatory proteins, the compound could affect gene expression patterns.
Research Findings and Case Studies
Recent studies have highlighted the potential of similar compounds in medicinal chemistry:
- Antiviral Efficacy : A study demonstrated that heterocyclic compounds, including derivatives similar to our target compound, showed significant antiviral activity against various viruses at low micromolar concentrations .
- Inhibitory Activity : Another investigation revealed that related compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong growth inhibition capabilities .
- Structure Activity Relationship (SAR) : Research into SAR has shown that modifications to the core structure can enhance biological activity, particularly in targeting specific enzymes or receptors .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other compounds:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| 5-fluoro-N-(pyridinyl)carboxamide | Antiviral | 0.20 |
| N-(pyridinyl)amide derivatives | Anticancer | Nanomolar |
| Pyrazine-containing heterocycles | Enzyme inhibitors | Varies |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide?
Methodology:
- Step 1: Synthesize the benzo[b]thiophene-2-carboxylic acid core via cyclization of 2-mercaptobenzoic acid derivatives with fluoro-substituted acetylene or halogenated intermediates .
- Step 2: Introduce the pyrazine-pyridine moiety using a reductive amination or nucleophilic substitution reaction. For example, react 3-(pyridin-3-yl)pyrazine-2-carbaldehyde with the benzo[b]thiophene carboxamide via a methylene bridge .
- Step 3: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Q2. How can the structural integrity of this compound be validated?
Methodology:
- NMR Spectroscopy: Use , , and -NMR to confirm substituent positions and fluorine integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to confirm 3D conformation, particularly the orientation of the pyrazine-pyridine group relative to the benzo[b]thiophene core .
Advanced Synthetic Optimization
Q. Q3. How can reaction yields be improved for the coupling of the pyrazine-pyridine moiety to the benzo[b]thiophene core?
Methodology:
- Catalytic Optimization: Test palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates and reduce side reactions .
- Temperature Control: Optimize stepwise heating (e.g., 60°C for 12 hours) to avoid decomposition of thermally sensitive intermediates .
Q. Q4. What strategies mitigate impurities arising from fluorine displacement during synthesis?
Methodology:
- Protecting Groups: Temporarily protect the fluorine atom using tert-butyldimethylsilyl (TBS) groups during reactive steps .
- Low-Temperature Reactions: Perform nucleophilic substitutions at −20°C to minimize unwanted displacement .
Biological Activity Profiling
Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodology:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays, with IC calculations .
- Solubility Testing: Use PBS (pH 7.4) or DMSO/PBS mixtures to assess solubility limitations in biological buffers .
Q. Q6. How can target engagement be confirmed in cellular models?
Methodology:
- Cellular Thermal Shift Assay (CETSA): Monitor protein target stabilization upon compound binding .
- siRNA Knockdown: Correlate reduced target protein expression with diminished compound efficacy .
Data Contradiction and Reproducibility
Q. Q7. How should conflicting bioactivity data between research groups be resolved?
Methodology:
- Assay Standardization: Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and ensure consistent cell passage numbers .
- Impurity Analysis: Characterize batches via LC-MS to rule out contaminants (e.g., de-fluorinated byproducts) affecting results .
Q. Q8. What experimental controls ensure reproducibility in SAR studies?
Methodology:
- Internal Controls: Include a well-characterized analog (e.g., non-fluorinated version) in every assay plate .
- Blinded Testing: Perform assays in triplicate with blinded compound labeling to reduce bias .
Physicochemical and Stability Studies
Q. Q9. What methods assess the compound’s stability under physiological conditions?
Methodology:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .
- Plasma Stability: Incubate with human plasma and quantify remaining compound via LC-MS/MS .
Q. Q10. How can solubility be enhanced without structural modification?
Methodology:
- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions .
- Amorphous Solid Dispersion: Prepare with polymers like PVP-VA64 via spray drying .
Advanced Structural Analysis
Q. Q11. How can molecular docking predict binding modes with target proteins?
Methodology:
- Protein Preparation: Retrieve crystal structures (e.g., from PDB), remove water molecules, and add hydrogens using software like AutoDock .
- Docking Parameters: Use Lamarckian genetic algorithms with grid boxes centered on active sites .
Q. Q12. What computational tools validate the compound’s ADMET properties?
Methodology:
- SwissADME: Predict logP, BBB permeability, and CYP450 interactions .
- ProTox-II: Estimate toxicity endpoints (e.g., LD) based on structural alerts .
Structure-Activity Relationship (SAR) Guidance
Q. Q13. Which substituents on the pyrazine-pyridine group most significantly impact potency?
Methodology:
- Analog Synthesis: Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl and compare IC values .
- Electrostatic Potential Maps: Use DFT calculations to analyze electron-rich regions critical for binding .
Q. Q14. How does fluorine substitution at position 5 influence bioactivity?
Methodology:
- Isosteric Replacement: Synthesize analogs with Cl, Br, or H at position 5 and assess changes in target affinity .
- Fluorine NMR Titrations: Measure chemical shift perturbations to map interactions with protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
